Functional Directionality: DMeOB is a Negative Modulator, DFB is a Positive Modulator, DCB is Functionally Neutral
In head-to-head fluorometric Ca2+ assays using human and rat mGluR5 expressed in HEK293 cells, the benzaldazine analogs produce a functional spectrum ranging from positive to negative modulation. DMeOB acts as a negative allosteric modulator, inhibiting mGluR5 agonist activity with an IC50 of 3 μM. In contrast, the 3,3′-difluoro analog DFB potentiates agonist responses 3- to 6-fold (EC50 values 2–5 μM). The 3,3′-dichloro analog DCB exerts no apparent modulatory effect on its own but functions as a neutral allosteric ligand that blocks modulation by both DFB and DMeOB [1].
| Evidence Dimension | Functional modulation of mGluR5 agonist-induced Ca2+ response |
|---|---|
| Target Compound Data | IC50 = 3 μM; negative allosteric modulation |
| Comparator Or Baseline | DFB: positive modulation (3- to 6-fold potentiation, EC50 2–5 μM); DCB: no apparent modulation (neutral) |
| Quantified Difference | DMeOB: inhibitory (IC50 3 μM); DFB: potentiating (EC50 2–5 μM); DCB: inactive |
| Conditions | Fluorometric Ca2+ assay; human and rat mGluR5 expressed in HEK293 cells |
Why This Matters
Selecting DMeOB versus DFB versus DCB dictates whether the experimental outcome will be receptor inhibition, potentiation, or no net effect, making functional directionality a critical procurement criterion.
- [1] O'Brien JA, Lemaire W, Chen TB, et al. A family of highly selective allosteric modulators of the metabotropic glutamate receptor subtype 5. Mol Pharmacol. 2003;64(3):731-740. PMID: 12920211. View Source
